molecular formula C11H14BrNO2 B12966975 Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate

Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate

Cat. No.: B12966975
M. Wt: 272.14 g/mol
InChI Key: OTGARJBOYMZASN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate is an organic compound with a complex structure, featuring an ethyl ester group, an amino group, a bromine atom, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-bromo-3,5-dimethylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 3,5-dimethylbenzoic acid, followed by esterification to introduce the ethyl ester group. The amino group is then introduced through a substitution reaction, often using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Ammonia, amines, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

    Acids and Bases: Hydrochloric acid or sodium hydroxide are used in ester hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-bromo-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dimethylbenzoate: Lacks the amino and bromine groups, resulting in different chemical properties and reactivity.

    2-Amino-5-bromo-3-methylpyridine: Shares the amino and bromine groups but has a different core structure.

    2-Amino-5-bromo-6-methyl-4-pyrimidinol: Similar functional groups but with a pyrimidine core.

Uniqueness

Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 2-amino-6-bromo-3,5-dimethylbenzoate

InChI

InChI=1S/C11H14BrNO2/c1-4-15-11(14)8-9(12)6(2)5-7(3)10(8)13/h5H,4,13H2,1-3H3

InChI Key

OTGARJBOYMZASN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1Br)C)C)N

Origin of Product

United States

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